molecular formula C20H18F3N3O3 B2746975 4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1646363-15-6

4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2746975
CAS RN: 1646363-15-6
M. Wt: 405.377
InChI Key: WBZBDEOUOLWCSL-UHFFFAOYSA-N
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Description

4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide, also known as PTB-B, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry. PTB-B belongs to the class of small molecules known as benzamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide is believed to exert its biological effects by inhibiting the activity of a protein known as PARP-1. PARP-1 is involved in a variety of cellular processes, including DNA repair and cell death. By inhibiting the activity of PARP-1, this compound is thought to induce cell death in cancer cells and reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in cancer cells and reduce inflammation in inflammatory diseases. In addition, this compound has been shown to have antioxidant properties and has been investigated for its potential use in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide is its specificity for PARP-1, which makes it a useful tool for studying the role of PARP-1 in various cellular processes. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research involving 4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide. One area of interest is the development of more potent analogs of this compound that can be used in experimental settings. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, the role of this compound in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease could be further investigated.

Synthesis Methods

The synthesis of 4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with N-(2,2,2-trifluoroethyl)methanesulfonamide to form an intermediate compound. This intermediate is then reacted with prop-2-enamide and subsequently treated with sodium hydride to form the final product, this compound.

Scientific Research Applications

4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

4-[(prop-2-enoylamino)methyl]-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-2-17(27)24-11-13-3-5-15(6-4-13)19(29)26-16-9-7-14(8-10-16)18(28)25-12-20(21,22)23/h2-10H,1,11-12H2,(H,24,27)(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZBDEOUOLWCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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